molecular formula C18H19FN4O2S B2924881 N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-91-0

N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2924881
CAS No.: 942003-91-0
M. Wt: 374.43
InChI Key: KFQCNGFBFSDURN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic thiazolo[4,5-d]pyridazine derivative of significant interest in medicinal chemistry and preclinical research. Compounds based on the thiazolo[4,5-d]pyridazinone scaffold are frequently investigated for their potential to interact with key biological targets . Specifically, closely related analogues have been explored as modulators of the NMDA receptor, indicating potential value for research in neurological conditions . Other structurally similar molecules have been designed and patented for their antibiotic properties, highlighting the broad applicability of this heterocyclic system in the development of novel therapeutic agents . The presence of the 4-fluorophenyl substituent and the N,N-diethylacetamide side chain in this particular molecule suggests it is engineered for optimized physicochemical properties and target binding affinity. This compound is intended solely for use in laboratory research to further elucidate the structure-activity relationships and pharmacological potential of this class of molecules.

Properties

IUPAC Name

N,N-diethyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-4-22(5-2)14(24)10-23-18(25)16-17(26-11(3)20-16)15(21-23)12-6-8-13(19)9-7-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCNGFBFSDURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridazinone core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, each with unique properties.

Scientific Research Applications

N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The thiazolo[4,5-d]pyridazine scaffold is common among analogs, but substitutions on the aryl ring at position 7 and the acetamide group vary significantly:

Substituent at Position 7
  • Target Compound : 4-Fluorophenyl (electron-withdrawing group, enhancing stability and influencing binding interactions) .
  • Analog in : 2-Thienyl (a sulfur-containing heterocycle, which may alter electronic properties and solubility) .
Substituent at Position 2
  • All compounds in the evidence retain a methyl group at position 2, suggesting its role in maintaining structural rigidity or steric effects.

Acetamide Substituent Variations

The N-substituent on the acetamide moiety is a key differentiator:

Compound Name Acetamide Substituent Molecular Formula Molecular Weight Key Structural Features
N,N-Diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (Target) N,N-Diethyl C₂₂H₂₄FN₄O₂S* ~442.5 (calc.) Lipophilic diethyl group enhances solubility in non-polar environments
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide N-(4-Chlorophenyl) C₂₁H₁₆ClFN₄O₂S 442.9 Aromatic chloro group increases polarity and potential halogen bonding
N-(3-Chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-(3-Chloro-4-methylphenyl) C₂₁H₁₆ClFN₄O₂S 442.9 Chloro and methyl groups add steric bulk and modulate lipophilicity
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide N-(4-Nitrophenyl) C₂₉H₂₆ClN₅O₄S 592.1 Nitro group introduces strong electron-withdrawing effects and potential metabolic liabilities

*Note: Molecular weight for the target compound is estimated based on analogs; exact data are unavailable in the evidence.

Physicochemical Implications

  • Solubility : Polar substituents like nitro () or thienyl () may enhance aqueous solubility but reduce bioavailability.
  • Electronic Effects : The 4-fluorophenyl group in the target compound and provides moderate electron withdrawal, stabilizing the core structure, whereas nitro groups () may lead to reactive intermediates.

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